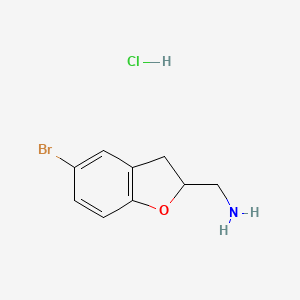![molecular formula C20H15ClN4O3S B2397662 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol CAS No. 1226434-35-0](/img/structure/B2397662.png)
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C20H15ClN4O3S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Derivative Applications
Compounds with structures similar to 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol have been synthesized through reactions involving active methylene compounds, leading to heterocycles such as 4-hydroxy and 4-mercaptopyrimidine derivatives (Shibuya, 1984). These synthetic pathways suggest potential for generating a variety of biologically active molecules, with implications for pharmaceutical research and development.
Pharmacological Evaluation and Molecular Docking
Research efforts have focused on the synthesis and pharmacological evaluation of N-substituted oxadiazole derivatives, demonstrating potential antibacterial properties against various bacterial strains. For example, derivatives of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole showed significant anti-bacterial activity, hinting at the potential biomedical applications of compounds related to the query molecule (Siddiqui et al., 2014).
High-Performance Materials
The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with chlorophenyl groups, offers insights into creating materials with high refractive indices and small birefringences. These materials have applications in optics and electronics, showcasing the diverse industrial applications of chemically sophisticated compounds (Tapaswi et al., 2015).
Microbial Degradation Studies
Studies on microbial degradation, such as the breakdown of chlorimuron-ethyl by Aspergillus niger, reveal the environmental and agricultural significance of understanding how complex chemicals interact with microbial life. Such research has implications for bioremediation and the ecological impacts of chemical pollutants (Sharma et al., 2012).
Antifolate Inhibitors of Thymidylate Synthase
The development of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase highlights the therapeutic potential of structurally complex molecules in cancer treatment. These inhibitors, featuring substituted phenylsulfanyl groups, could serve as models for designing new anticancer drugs (Gangjee et al., 1996).
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c1-27-13-6-4-5-12(9-13)16-10-17(26)23-20(22-16)29-11-18-24-19(25-28-18)14-7-2-3-8-15(14)21/h2-10H,11H2,1H3,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOWUQDVNPXEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2397580.png)
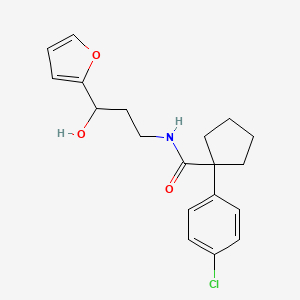
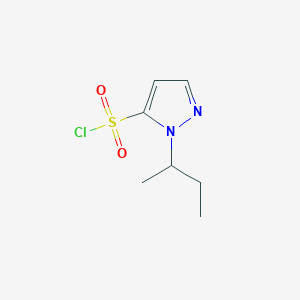
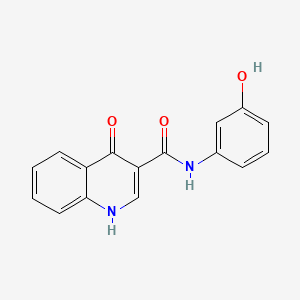
![3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2397587.png)
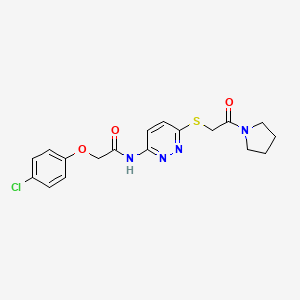
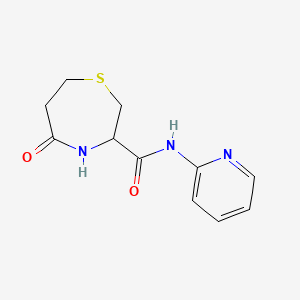

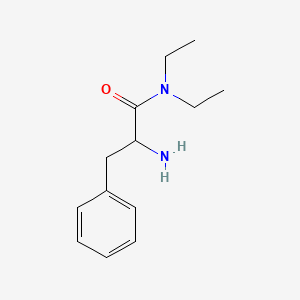

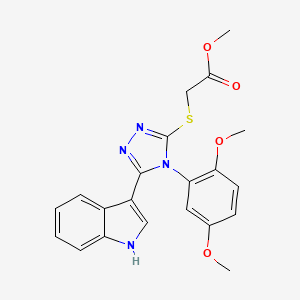
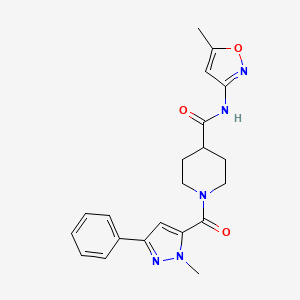
![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)
